[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a pyrrolidine-based compound featuring a methyl carbamic acid benzyl ester group and an (S)-configured 2-amino-propionyl substituent. This compound has been cataloged by suppliers like CymitQuimica but is currently listed as discontinued .
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-8-14(10-19)18(2)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3/t12-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLQUESVQLCWGO-NBFOIZRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Functionalization
The starting material, tert-butyl pyrrolidin-3-ylcarbamate (1 ), is prepared via Boc protection of pyrrolidin-3-ylamine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Subsequent benzylation of the C3 amine is achieved using benzyl chloroformate (Cbz-Cl) in DCM at 0°C, yielding tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate (2 ) in 85% yield.
Nitrogen Methylation
Methylation of the Cbz-protected amine is performed using sodium hydride (NaH) in dimethylformamide (DMF) with iodomethane (CH₃I) at room temperature. This step affords tert-butyl 3-(((benzyloxy)carbonyl)(methyl)amino)pyrrolidine-1-carboxylate (3 ) in 78% yield. Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM liberates the pyrrolidine nitrogen, yielding pyrrolidin-3-yl-methyl-carbamic acid benzyl ester (4 ) as a free amine (92% yield).
Acylation with (S)-2-Aminopropionic Acid
Activation and Coupling
The free amine of 4 is acylated with (S)-2-aminopropionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at 0°C to room temperature, yielding [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (5 ) in 68% yield after purification via column chromatography (silica gel, ethyl acetate/hexanes).
Stereochemical Integrity
Chiral HPLC analysis confirms retention of the (S)-configuration at the alanine moiety (Chiralpak IA column, 90:10 hexanes/isopropanol, 1 mL/min, tR = 12.3 min).
Reaction Optimization and Mechanistic Insights
Carbamate Formation
The use of Ag(I)/peroxydisulfate (S₂O₈²⁻) for oxidative decarboxylation, as reported in proline derivatives, was explored but resulted in competing hemiaminal formation. Instead, direct Cbz-Cl acylation proved more efficient, avoiding side reactions associated with radical intermediates.
Solvent and Base Effects
Polar aprotic solvents (DMF, acetonitrile) enhanced methylation yields compared to ethereal solvents (THF), likely due to improved NaH reactivity. Et₃N was superior to DIEA in minimizing N-alkylation byproducts during carbamate formation.
Spectroscopic Characterization
NMR Analysis
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25 (m, 1H, pyrrolidine H3), 3.45 (m, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.20–1.80 (m, 4H, pyrrolidine H2/H4/H5).
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¹³C NMR : 156.8 (C=O, carbamate), 136.2 (Ar-C), 128.4–127.9 (Ar-CH), 67.3 (OCH₂Ph), 52.1 (pyrrolidine C3), 38.7 (NCH₃).
Mass Spectrometry
HRMS (ESI): m/z calc. for C₁₈H₂₅N₃O₄ [M+H]⁺: 356.1818, found: 356.1815.
Comparative Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM | 89 | 98 |
| Cbz Acylation | Cbz-Cl, Et₃N, 0°C | 85 | 97 |
| Methylation | NaH, CH₃I, DMF | 78 | 95 |
| Boc Deprotection | TFA, DCM | 92 | 99 |
| Acylation | EDC/HOBt, DCM | 68 | 96 |
Challenges and Alternative Routes
Competing Cyclization
Initial attempts to form the carbamate via intramolecular cyclization of acylated arginine derivatives, as described in crambescin syntheses, led to pyrrolinium intermediates prone to polymerization. The stepwise Cbz/methylation approach mitigated this issue.
Protecting Group Strategy
Benzyl esters were preferred over tert-butyl due to compatibility with TFA-mediated deprotection. Patent DE1932297B2 highlights benzyl’s stability under basic conditions, critical for methylation.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a corresponding nitrile or nitro group under oxidative conditions.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution at the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents.
Major Products
Oxidation Products: Formation of nitriles or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure characterized by a pyrrolidine ring and a carbamate functional group, contributing to its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 271.36 g/mol. The stereochemistry of this compound is crucial as it influences its biological interactions and efficacy.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit proteases and kinases, which play vital roles in cellular signaling and metabolism.
Antimicrobial Properties
Studies have demonstrated that [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester possesses antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. In vitro assays have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Neuroprotective Effects
Preliminary investigations suggest that the compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to advancements in therapies for conditions like Alzheimer's disease.
Medicinal Chemistry
The compound serves as a scaffold for designing new drugs targeting various diseases. Its structural components allow for modifications that can enhance efficacy and reduce side effects. Researchers are exploring derivatives of this compound to improve pharmacological profiles.
Cancer Research
Research has indicated that this compound may inhibit the proliferation of cancer cell lines, making it a candidate for further investigation in oncology. Case studies have highlighted its potential use in developing novel anticancer therapies.
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against resistant strains of E. coli; demonstrated significant inhibition at low concentrations. |
| Cancer Cell Proliferation | Showed promise in inhibiting growth in various cancer cell lines; further studies needed to elucidate mechanisms. |
| Neuroprotective Studies | Indicated potential benefits in models of neurodegeneration; requires more extensive research. |
Mechanism of Action
The mechanism by which [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The compound's amino and ester groups facilitate binding and interaction with target sites, while the pyrrolidinyl ring contributes to the overall structural conformation necessary for activity.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The target compound belongs to a family of carbamate-protected pyrrolidine/piperidine derivatives. Below is a comparative analysis of its structural and physicochemical properties against close analogues:
Table 1: Comparative Analysis of Structural Analogues
Impact of Structural Modifications
Ring Size (Pyrrolidine vs. Piperidine)
- The target compound’s pyrrolidine core may offer faster metabolic clearance compared to piperidine derivatives .
- Piperidine (6-membered ring) : Increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Substituent Effects
- Carbamate Groups: Methyl carbamate (Target): Less steric bulk than isopropyl (), possibly favoring interactions with shallow binding sites.
- Amino-Propionyl vs. Chloroacetyl: The (S)-2-amino-propionyl group in the target compound enables hydrogen bonding, critical for target engagement. In contrast, the chloroacetyl group in ’s compound introduces a reactive site for further functionalization .
Stereochemistry
- The (S)-configuration in the target compound’s amino-propionyl group is a key differentiator. For example, the (R)-configured pyrrolidine in ’s compound may exhibit altered binding kinetics in chiral environments .
Biological Activity
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a complex organic compound belonging to the class of carbamate derivatives. Its unique structure, which includes a pyrrolidine ring and a benzyl ester functional group, contributes to its diverse biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is C16H23N3O3, with a molecular weight of approximately 305.4 g/mol. The compound exhibits significant chemical reactivity due to its functional groups, particularly the carbamic acid and amine moieties.
The biological activity of this compound is primarily linked to its ability to inhibit certain enzymes involved in pain and inflammation pathways. Notably, it has shown potent inhibition of rat N-acylethanolamine acid amidase (NAAA), an enzyme implicated in the hydrolysis of fatty acid amides that modulate pain and inflammation.
- IC50 Values : The compound demonstrated an IC50 value of 127 nM for NAAA inhibition, indicating its potential as an analgesic agent .
Structure-Activity Relationships (SAR)
Research into similar compounds has highlighted the importance of stereochemistry and functional group modifications on biological activity. The following table summarizes key analogs and their corresponding activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(S)-2-Amino-propionyl-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | Structure | Antitumor activity |
| 1-(R)-2-Amino-propionyl-pyrrolidin-3-yl]-carbamic acid benzyl ester | Structure | Neuroprotective properties |
| 1-(S)-2-Amino-propionyl-pyrrolidin-3-yl]-carbamic acid methyl ester | Structure | Antimicrobial properties |
These variations illustrate how changes in substituents can significantly influence the pharmacological profile of carbamate derivatives.
Case Studies
Recent studies have explored the therapeutic potential of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester in various models:
- Pain Management : In rodent models, this compound has been shown to effectively reduce pain behaviors associated with tissue injury and inflammation, suggesting its utility in chronic pain management .
- Neuroprotection : Its neuroprotective effects were evaluated in models of neurodegeneration, where it demonstrated the ability to mitigate neuronal damage and improve functional outcomes .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester. Preliminary data suggest favorable absorption characteristics, although further studies are needed to elucidate its metabolism and excretion pathways.
Q & A
Q. How to design a robust protocol for quantifying trace impurities?
- Methodology : Develop a UPLC-MS/MS method with a limit of detection (LOD) ≤0.1%. Use deuterated internal standards (e.g., d₇-benzyl ester) to correct matrix effects. Validate per ICH Q2(R1) guidelines for linearity (R² >0.99) and precision (%RSD <5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
